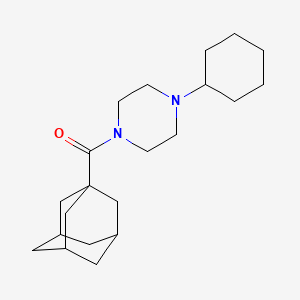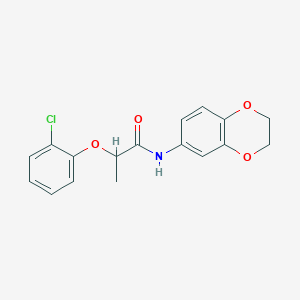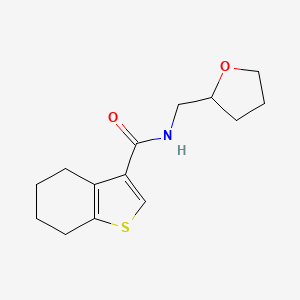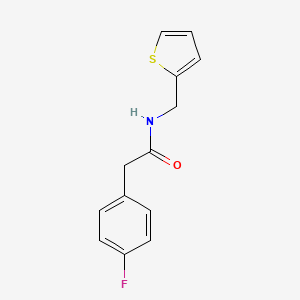
2-(3-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide
描述
2-(3-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide is a synthetic compound that has been extensively studied for its potential in scientific research. This compound is commonly referred to as BAY 60-2770 and is a potent and selective inhibitor of soluble guanylate cyclase (sGC).
作用机制
BAY 60-2770 binds to the heme group of 2-(3-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide, which activates the enzyme and enhances its sensitivity to endogenous activators such as nitric oxide (NO). This results in an increase in cGMP production, leading to various physiological effects such as vasodilation, antiplatelet activity, and neurotransmitter release.
Biochemical and Physiological Effects:
BAY 60-2770 has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that BAY 60-2770 can inhibit platelet aggregation, induce smooth muscle relaxation, and enhance neurotransmitter release. In vivo studies have shown that BAY 60-2770 can reduce blood pressure, improve cardiac function, and protect against ischemia-reperfusion injury.
实验室实验的优点和局限性
BAY 60-2770 has several advantages for lab experiments. It is a potent and selective inhibitor of 2-(3-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide, which allows for specific modulation of cGMP signaling pathways. It is also stable and can be easily synthesized and purified. However, BAY 60-2770 has some limitations. It has poor solubility in aqueous solutions, which limits its use in some experimental protocols. It also has a short half-life in vivo, which requires frequent dosing in animal studies.
未来方向
There are several future directions for research on BAY 60-2770. One area of interest is the potential therapeutic applications of BAY 60-2770 in cardiovascular diseases such as hypertension, heart failure, and ischemic heart disease. Another area of interest is the role of BAY 60-2770 in neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of BAY 60-2770.
科学研究应用
BAY 60-2770 has been extensively studied for its potential in scientific research. It is a potent and selective inhibitor of 2-(3-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is an important signaling molecule that regulates various physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmitter release.
属性
IUPAC Name |
2-(3-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-2-15(24-14-5-3-4-12(19)10-14)18(21)20-13-6-7-16-17(11-13)23-9-8-22-16/h3-7,10-11,15H,2,8-9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIOXCCSTSRKRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC2=C(C=C1)OCCO2)OC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B4431251.png)

![N-isopropyl-1-(methoxymethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B4431260.png)



![2,4-dimethoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4431275.png)

![1-[(4-fluorophenyl)sulfonyl]-4-isobutyrylpiperazine](/img/structure/B4431306.png)

![methyl [4-chloro-2-(trifluoromethyl)phenyl]carbamate](/img/structure/B4431323.png)

